molecular formula C12H15N5O2S B2768195 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole CAS No. 1706191-38-9

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole

Cat. No.: B2768195
CAS No.: 1706191-38-9
M. Wt: 293.35
InChI Key: ICMZWDPDMNNFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of 1,3,5-trimethyl-1H-pyrazole-4-boronic acid with a suitable pyrimidine derivative under specific conditions such as the presence of a base and a catalyst . The reaction is often carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole stands out due to its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a pyrazole ring fused with a pyrimidine structure, which is known to contribute to its biological activity. The sulfonyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Antiparasitic Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant inhibitory effects on Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). For instance, pyrrolo[2,3-d]pyrimidines were designed as inhibitors targeting PfCDPK4 and PfCDPK1. These compounds showed promising activity with IC50 values ranging from 0.210 to 0.589 μM against these kinases . This suggests that similar derivatives may also possess antiparasitic properties.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Halogenated derivatives of related pyrrolopyrimidines demonstrated low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, indicating strong antibacterial activity. The most potent compounds exhibited MIC values as low as 8 mg/L, which could be enhanced in combination with antimicrobial peptides . This highlights the potential of this compound in treating bacterial infections.

Anticancer Activity

The biological evaluation of similar pyrazole derivatives has shown moderate to potent antiproliferative activity against various human cancer cell lines. For example, certain pyrazoles were found to inhibit tubulin polymerization effectively and disrupt microtubule dynamics akin to known anticancer agents like combretastatin A-4 . This suggests that this compound may also exhibit anticancer properties.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit these targets by binding to their active sites and modulating biochemical pathways. Further studies are needed to elucidate the precise mechanisms involved.

Research Findings and Case Studies

StudyFindingsIC50 Values
Seanego et al. (2022)Inhibitory activity against PfCDPKs0.210–0.589 μM
Recent Antimicrobial StudyEffective against Staphylococcus aureusMIC = 8 mg/L
PLOS One StudyAntiproliferative effects on cancer cell linesVarious IC50 values

Properties

IUPAC Name

6-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-8-12(9(2)16(3)15-8)20(18,19)17-5-10-4-13-7-14-11(10)6-17/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMZWDPDMNNFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.